(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Description
(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid (CAS: 117918-23-7) is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur (thiazolidine), a tert-butoxycarbonyl (Boc) protecting group at the 3-position, and two methyl substituents at the 5-position. Its molecular formula is C₁₁H₁₉NO₄S, with a molecular weight of 261.34 g/mol . The Boc group enhances solubility in organic solvents and protects the amine functionality during synthetic processes, making the compound a valuable intermediate in pharmaceutical chemistry, particularly in peptide synthesis and drug development .
Key physicochemical properties include a LogP of 2.1 (indicating moderate lipophilicity) and a polar surface area (PSA) of 92.14 Ų, which influences its bioavailability and membrane permeability . While melting and boiling points are unspecified, the compound is typically stored at room temperature and handled with precautions due to its toxicity via inhalation, skin contact, and ingestion .
Properties
IUPAC Name |
(4R)-5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-17-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPELSRTNXPPY-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CS1)C(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its thiazolidine core allows for the introduction of diverse functional groups through chemical modifications.
Key Synthetic Applications:
- Boc Protection: The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during synthesis. The Boc-protected thiazolidine can be deprotected under mild conditions to yield the corresponding amine, facilitating further synthetic transformations .
- Formation of Bicyclic Structures: Recent studies have demonstrated the compound's utility in synthesizing bicyclic derivatives by reacting with carbonyl compounds, leading to novel structures with potential pharmacological properties .
Medicinal Chemistry
The thiazolidine framework is known for its biological significance, particularly in drug discovery. Compounds derived from (R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid have shown promise in various therapeutic areas.
Therapeutic Potential:
- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects: Research indicates that thiazolidines can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Anticancer Properties: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation, highlighting their potential as anticancer agents .
Case Studies and Research Findings
Several studies have explored the applications of (R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid and its derivatives:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc group protects the amine, allowing for selective reactions to occur at other sites on the molecule. The thiazolidine ring can interact with various biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
(a) (4S)-2-{[R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid
- Molecular Formula : C₁₆H₂₁N₃O₅S
- Key Features : Contains a 4-hydroxyphenylacetamido side chain and an unprotected amine.
- Unlike the Boc-protected target compound, its free amine allows direct conjugation in drug formulations.
(b) 5(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
- Molecular Formula : C₁₆H₂₁N₃O₅S
- Key Features : Incorporates a dioxo-phenylpiperazine substituent, increasing hydrogen-bonding capacity.
- Significance : The piperazine moiety may enhance binding to biological targets, such as enzymes or receptors, compared to the simpler Boc group in the target compound .
Piperidine and Oxazolidine Analogues
(a) (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- Molecular Formula: C₁₇H₂₃NO₄
- Key Differences : Replaces the thiazolidine ring with a six-membered piperidine ring. The phenyl group at C4 introduces steric bulk and aromatic interactions.
(b) (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic Acid
- Molecular Formula: C₁₇H₂₃NO₅
- Key Differences : Oxazolidine ring (oxygen instead of sulfur) and a phenyl substituent at C4.
- Applications : The oxygen atom increases polarity (PSA: 95.7 Ų), improving aqueous solubility but reducing membrane permeability relative to the sulfur-containing target compound .
Data Table: Comparative Analysis
Stability and Reactivity
Biological Activity
(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid (often referred to as Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid) is a compound with notable biological activities. This article delves into its pharmacological properties, including antibacterial, neuroprotective, and antioxidant effects, supported by various studies and data.
- Chemical Formula : C₁₁H₁₉NO₄S
- Molecular Weight : 261.34 g/mol
- CAS Number : 117918-23-7
1. Antibacterial Activity
Several studies have highlighted the antibacterial properties of thiazolidine derivatives, including Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid.
- A study evaluated the antibacterial activity against various strains:
- Bacillus subtilis
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The results indicated that compounds derived from thiazolidine exhibited significant antibacterial activity, with some derivatives showing IC50 values lower than standard antibiotics like Penicillin G and Kanamycin B . For instance, one derivative demonstrated an IC50 of 0.195 µg/mL against Pseudomonas aeruginosa, indicating a strong potential for therapeutic applications.
| Compound Name | Target Bacteria | IC50 (µg/mL) | Comparison with Controls |
|---|---|---|---|
| Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid | Pseudomonas aeruginosa | 0.195 | Superior to Penicillin G |
| Other Derivatives | Various Strains | Varies | Compared with Kanamycin B |
2. Neuroprotective Effects
Research has also shown that thiazolidine derivatives possess neuroprotective properties. These compounds have been studied for their ability to mitigate oxidative stress and neuroinflammation:
- Thiazolidine derivatives have been linked to the inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer's .
- They exhibit strong free radical scavenging abilities, which contribute to their protective effects against neuronal damage in models of oxidative stress .
Mechanisms of Action :
- Thiazolidines may modulate inflammatory pathways by activating Toll-Like Receptors (TLRs), leading to a reduction in neuroinflammatory markers.
- They enhance the activity of antioxidant enzymes like catalase, further supporting their role in reducing oxidative damage .
3. Antioxidant Properties
The antioxidant capacity of Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid has been documented in various studies:
- These compounds can significantly reduce cellular oxidative stress by enhancing the activity of endogenous antioxidant systems.
- The presence of phenolic groups in their structure is believed to contribute to their strong antioxidant properties .
Case Studies
-
Neuroprotection in Alzheimer’s Disease Models :
A study demonstrated that thiazolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The treatment resulted in reduced levels of apoptotic markers and improved cell viability in vitro. -
Antibacterial Efficacy :
In a comparative study, several thiazolidine derivatives were synthesized and screened for their antibacterial activity. The findings indicated that many exhibited superior efficacy compared to traditional antibiotics against resistant bacterial strains.
Preparation Methods
Thiazolidine Ring Formation
The core thiazolidine scaffold is synthesized via condensation of L-cysteine derivatives with ketones. For the target compound, acetone serves as the ketone to introduce the 5,5-dimethyl groups. A representative protocol involves:
-
Reactants : L-cysteine methyl ester hydrochloride (1.0 equiv), acetone (1.2 equiv), triethylamine (2.0 equiv).
-
Solvent : Toluene or dichloromethane.
The reaction proceeds via nucleophilic attack of the cysteine thiol group on the carbonyl carbon of acetone, followed by cyclization to form the thiazolidine ring. Excess acetone ensures complete conversion, while triethylamine neutralizes HCl byproducts.
Table 1: Optimization of Thiazolidine Ring Formation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 65°C | Maximizes cyclization rate |
| Solvent | Toluene | Enhances solubility of intermediates |
| Reaction Time | 2 hours | Balances conversion vs. decomposition |
| Equiv. of Acetone | 1.2 | Minimizes side reactions |
Boc Protection of the Thiazolidine Nitrogen
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine of the thiazolidine ring:
-
Reactants : Thiazolidine intermediate (1.0 equiv), Boc₂O (1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Solvent : Tetrahydrofuran (THF) or ethyl acetate.
-
Conditions : 0°C to room temperature for 12 hours.
DMAP catalyzes the reaction by activating Boc₂O, facilitating nucleophilic attack by the amine. The Boc group enhances stability during subsequent synthetic steps, particularly in peptide coupling reactions.
Reaction Mechanism and Stereochemical Control
Mechanistic Insights
-
Thiazolidine Formation : The reaction proceeds through a hemithioacetal intermediate, which undergoes intramolecular cyclization. The (R)-configuration at C4 is retained due to the chiral center in L-cysteine.
-
Boc Protection : The Boc group reacts selectively with the thiazolidine nitrogen, forming a carbamate. Steric hindrance from the 5,5-dimethyl groups slows the reaction compared to unsubstituted analogues, necessitating extended reaction times.
Preventing Racemization
Racemization at C4 is a critical concern. Key mitigation strategies include:
-
Low Temperatures : Maintaining reactions below 25°C during Boc protection.
-
pH Control : Using weakly basic conditions (pH 8–9) to avoid base-induced epimerization.
-
Inert Atmosphere : Nitrogen or argon minimizes oxidative degradation.
Industrial-Scale Production Methods
Continuous Flow Microreactors
Industrial synthesis employs flow reactors for enhanced efficiency:
-
Advantages :
-
Precise temperature and pH control.
-
Reduced reaction times (30–60 minutes vs. 12 hours in batch).
-
Higher yields (85–90% vs. 70–75% in batch).
-
-
Setup : Two-stage system for thiazolidine formation and Boc protection.
Table 2: Batch vs. Flow Reactor Performance
| Metric | Batch Process | Flow Reactor |
|---|---|---|
| Yield | 72% | 88% |
| Reaction Time | 14 hours | 1 hour |
| Purity | 95% | 99% |
Automated Purification Systems
-
Chromatography : Reverse-phase HPLC with C18 columns resolves Boc-protected intermediates from byproducts.
-
Crystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>99% enantiomeric excess).
Analytical Validation
Enantiopurity Assessment
Stability Studies
-
Storage Conditions : −20°C under argon with desiccants.
-
Degradation : <2% over 12 months when stored properly.
Comparative Analysis of Synthetic Methods
Solvent Effects
Catalytic Systems
-
DMAP vs. N-Methylimidazole : DMAP provides faster Boc activation (2 hours vs. 6 hours).
Challenges and Solutions
Byproduct Formation
-
Dimethyl Sulfoxide (DMSO) Adducts : Formed during oxidation side reactions. Mitigated by strict anhydrous conditions.
-
Incomplete Boc Protection : Addressed using excess Boc₂O (1.5 equiv) and prolonged reaction times.
Scalability Issues
-
Heat Dissipation : Flow reactors eliminate hot spots common in batch processes.
-
Product Isolation : Continuous centrifugation improves crystallization efficiency.
Q & A
Q. What are the recommended analytical methods for confirming the stereochemical purity of (R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid?
To ensure stereochemical integrity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times with racemic standards. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can resolve diastereotopic protons in the thiazolidine ring. X-ray crystallography is definitive for absolute configuration determination, as seen in structurally related thiazolidine derivatives .
Q. How should researchers handle and store this compound to minimize degradation during experiments?
Store at -20°C under inert gas (argon or nitrogen) in amber vials to prevent oxidation and hydrolysis of the tert-butoxycarbonyl (Boc) group. For short-term use, refrigerate at 4°C with desiccants. Degradation kinetics studies on similar Boc-protected compounds suggest thermal instability above 40°C; avoid prolonged exposure to heat or humidity .
Q. What synthetic strategies are effective for introducing the Boc group to the thiazolidine scaffold?
The Boc group is typically introduced via a two-step protocol:
Activation : React the free amine with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) at 0°C.
Quenching : Use aqueous NaHCO to neutralize excess reagent.
Monitor reaction completion by thin-layer chromatography (TLC) with ninhydrin staining to confirm amine consumption. For sterically hindered amines (e.g., thiazolidine derivatives), add catalytic DMAP to enhance reactivity .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of the thiazolidine ring under varying pH conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring puckering and Boc group orientation. Solvent effects (e.g., water vs. DMSO) are simulated using the Polarizable Continuum Model (PCM). Experimentally validate predictions via pH-dependent -NMR to observe protonation-induced ring strain, as demonstrated in analogous bicyclic systems .
Q. What experimental designs address contradictory solubility data reported for this compound in polar vs. non-polar solvents?
Contradictions arise from polymorphic forms or residual solvents. Use a standardized protocol:
- Solvent Screening : Test solubility in DMSO, methanol, and ethyl acetate at 25°C under controlled humidity.
- Characterization : Pair solubility assays with Powder X-ray Diffraction (PXRD) to identify crystalline forms.
- Quantification : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to rule out impurities. Reference studies on Boc-protected heterocycles suggest solubility discrepancies often stem from hydration states .
Q. What mechanistic insights explain the compound’s instability under acidic conditions, and how can this be mitigated in peptide coupling reactions?
The Boc group undergoes acid-catalyzed cleavage via a carbocation intermediate. In peptide synthesis:
- Stabilization : Add scavengers like triisopropylsilane (TIS) to trap tert-butyl cations.
- Alternative Protocols : Use mild deprotection agents (e.g., TFA/DCM 1:99 v/v) at 0°C. Kinetic studies on related thiazolidines show a 30% reduction in degradation when reactions are conducted under inert atmospheres .
Methodological Challenges and Solutions
Q. How can researchers resolve overlapping signals in 13C^{13}\text{C}13C-NMR spectra caused by the thiazolidine ring and Boc group?
- Technique : Use Distortionless Enhancement by Polarization Transfer (DEPT-135) to distinguish CH, CH, and CH groups.
- Solvent Optimization : Acquire spectra in deuterated DMSO-d to reduce line broadening.
- 2D NMR : HSQC and HMBC correlations clarify carbon-proton connectivity, particularly for the quaternary carbons in the Boc group .
Q. What strategies validate the enantiomeric excess (ee) of the compound when chiral impurities are present?
- Marfey’s Reagent Derivatization : React the compound with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), followed by HPLC analysis.
- Mosher’s Ester Analysis : Convert the carboxylic acid to its α-methoxy-α-trifluoromethylphenylacetyl (MTPA) ester and compare -NMR shifts.
- Circular Dichroism (CD) : Correlate Cotton effects (200–250 nm) with literature data for thiazolidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
